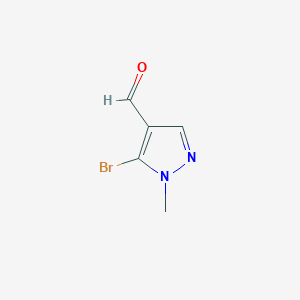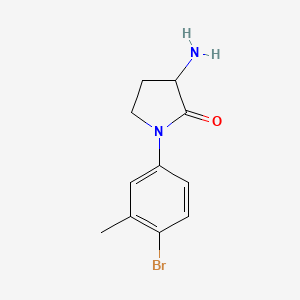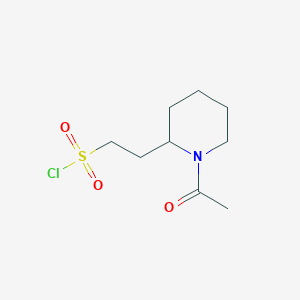
5-bromo-1-méthyl-1H-pyrazole-4-carbaldéhyde
Vue d'ensemble
Description
5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.01 g/mol. The purity is usually 95%.
The exact mass of the compound 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Matière première en synthèse
“5-bromo-1-méthyl-1H-pyrazole-4-carbaldéhyde” peut être utilisé comme matière première dans la synthèse des 1,4’-bipyrazoles . Cela en fait un composé précieux dans le domaine de la chimie organique, où il peut être utilisé pour créer des molécules plus complexes.
Inhibiteur des processus biologiques
Ce composé est également montré comme étant l'un des 4-pyrazoles substitués, capable d'agir comme un inhibiteur de l'alcool déshydrogénase hépatique . Cela suggère des applications potentielles dans le domaine de la biochimie et de la pharmacologie, en particulier dans le développement de médicaments pouvant réguler ou inhiber des processus biologiques spécifiques.
Réactif biochimique
“this compound” peut être utilisé comme un réactif biochimique . Cela signifie qu'il peut être utilisé dans diverses procédures et expériences de laboratoire, en particulier celles liées à la recherche en sciences de la vie.
Propriétés antibactériennes
Les composés pyrazoliques, y compris “this compound”, ont été trouvés pour posséder des propriétés antibactériennes . Cela suggère des applications potentielles dans le développement de nouveaux antibiotiques ou agents antibactériens.
Propriétés anti-inflammatoires
Ces composés présentent également des propriétés anti-inflammatoires . Cela pourrait les rendre utiles dans le développement de nouveaux médicaments anti-inflammatoires, offrant potentiellement de nouvelles options de traitement pour des affections telles que l'arthrite ou la maladie inflammatoire de l'intestin.
Propriétés anticancéreuses
Les composés pyrazoliques se sont avérés posséder des propriétés anticancéreuses . Cela suggère que “this compound” pourrait potentiellement être utilisé dans le développement de nouveaux traitements contre le cancer.
Propriétés analgésiques
Les propriétés analgésiques des composés pyrazoliques suggèrent des applications potentielles dans la gestion de la douleur. Cela pourrait conduire au développement de nouveaux médicaments analgésiques qui pourraient offrir des alternatives aux médicaments analgésiques existants.
Propriétés antioxydantes
Enfin, les composés pyrazoliques se sont avérés posséder des propriétés antioxydantes . Cela suggère des applications potentielles dans le développement de nouveaux suppléments antioxydants ou dans le traitement de conditions liées au stress oxydatif.
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds, including pyrazole derivatives, can bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Many bioactive aromatic compounds, including pyrazole derivatives, are known to affect a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 18901 , which could influence its pharmacokinetic properties.
Result of Action
Similar compounds have been found to have a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It is known that the compound is a white solid and should be stored at temperatures between 0-5 degrees celsius .
Propriétés
IUPAC Name |
5-bromo-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-5(6)4(3-9)2-7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZJUGWICIQUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211505-84-8 | |
| Record name | 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1526834.png)

![3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1526837.png)

![1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B1526839.png)







